molecular formula C20H22N2O6 B13021000 Boc-beta-L-Aspartylbeta-naphthylamide

Boc-beta-L-Aspartylbeta-naphthylamide

Cat. No.: B13021000
M. Wt: 386.4 g/mol
InChI Key: XTCAQIGUEWRBMR-HNNXBMFYSA-N
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Description

Boc-beta-L-Aspartyl beta-naphthylamide is a synthetic compound used primarily in biochemical research. It is a derivative of L-aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is linked to a beta-naphthylamide moiety. This compound is often utilized in studies involving enzyme activity, protein interactions, and other biochemical processes.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(naphthalene-2-carbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(27)21-15(18(25)26)11-16(23)22-17(24)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,21,27)(H,25,26)(H,22,23,24)/t15-/m0/s1

InChI Key

XTCAQIGUEWRBMR-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(=O)C1=CC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC(=O)C1=CC2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Boc-L-Aspartic Acid Intermediate

The synthesis of Boc-beta-L-Aspartylbeta-naphthylamide typically begins with the preparation of Boc-L-aspartic acid, which serves as the protected amino acid precursor. A well-documented industrially viable method for Boc-L-aspartic acid preparation involves:

  • Step 1: Dissolution of L-aspartic acid in an aqueous potassium bicarbonate solution, maintaining a pH range of 9 to 11 to ensure deprotonation of the amino acid and facilitate reaction with the protecting reagent.

  • Step 2: Gradual, batch-wise addition of di-tert-butyl dicarbonate ((Boc)2O) to the reaction mixture under controlled temperature and stirring conditions to form the Boc-protected amino acid.

  • Step 3: Acidification of the reaction mixture to pH 4–6 using hydrochloric acid, followed by extraction with an organic solvent such as methylene dichloride to separate the Boc-L-aspartic acid.

  • Step 4: Washing the organic layer until neutral pH is achieved, drying (typically 8–12 hours), and crystallization using a suitable solvent like sherwood oil to obtain high-purity Boc-L-aspartic acid.

This method yields Boc-L-aspartic acid with over 90% yield and purity exceeding 96%, making it suitable for industrial-scale synthesis due to its simplicity, safety, and environmental friendliness.

Step Reagents/Conditions Purpose Notes
1 L-Aspartic acid + K bicarbonate (pH 9-11) Deprotonation and solubilization pH control critical
2 (Boc)2O added in batches Boc protection of amino group Controlled addition to avoid side reactions
3 Acidification (HCl) to pH 4-6 + extraction Isolation of Boc-L-aspartic acid Use of methylene dichloride solvent
4 Washing to neutrality + drying + crystallization Purification and isolation Drying time 8-12 h; crystallization with sherwood oil

Coupling to Beta-Naphthylamide

The next critical step is the formation of the amide bond between the Boc-L-aspartic acid and beta-naphthylamine to yield this compound. Although specific detailed protocols for this coupling are less frequently published, the general approach involves:

  • Activation of the carboxyl group of Boc-L-aspartic acid, often using carbodiimide-based coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), sometimes in the presence of additives like HOBt (1-hydroxybenzotriazole) to suppress racemization and improve yield.

  • Reaction with beta-naphthylamine under anhydrous conditions, typically in an organic solvent such as dichloromethane or DMF (dimethylformamide), at controlled temperature (0–25°C) to form the amide bond.

  • Work-up involving aqueous washes to remove coupling reagents and byproducts, followed by purification via recrystallization or chromatography.

This coupling step is crucial to maintain stereochemical integrity and achieve high purity of the final product this compound.

Characterization and Purity Assessment

The final compound, this compound, has the molecular formula C20H22N2O6 and molecular weight 386.4 g/mol. Its structure includes the Boc-protected amino group and the beta-naphthylamide moiety. Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.

  • Mass spectrometry for molecular weight confirmation.

  • High-performance liquid chromatography (HPLC) for purity assessment.

  • Melting point determination and elemental analysis as supplementary data.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Purity (%) Notes
Boc-L-Aspartic acid synthesis L-Aspartic acid, K bicarbonate, (Boc)2O, HCl, methylene dichloride >90 >96 Industrially scalable, environmentally friendly
Amide coupling Boc-L-Aspartic acid, beta-naphthylamine, DCC/EDC, HOBt, organic solvent Variable (typically high) High Requires anhydrous conditions, careful control to avoid racemization

Research Findings and Notes

  • The Boc protection step is critical for preventing side reactions during amide bond formation and is efficiently achieved under mild alkaline conditions with potassium bicarbonate.

  • The use of (Boc)2O as a protecting reagent is advantageous due to its non-toxic nature and ease of handling.

  • The coupling reaction benefits from carbodiimide chemistry, which is well-established for peptide bond formation, ensuring high coupling efficiency and stereochemical retention.

  • Purification steps involving crystallization and washing are essential to achieve the high purity required for biochemical applications.

  • The overall synthetic route is amenable to scale-up, with reported yields and purities suitable for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Boc-beta-L-Aspartyl beta-naphthylamide can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding L-aspartyl beta-naphthylamide.

    Substitution: The beta-naphthylamide moiety can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Deprotected compound: L-aspartyl beta-naphthylamide after Boc removal.

    Substituted derivatives: Various derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Substrate for Aminopeptidases

Boc-beta-L-Aspartylbeta-naphthylamide serves as an effective substrate for various aminopeptidases, including aminopeptidase A (APA) and aspartyl aminopeptidase (ASAP). These enzymes play significant roles in neurobiology and metabolic processes:

  • Neurobiology : Aminopeptidases are involved in the regulation of neuropeptides and neurotransmitters. Studies have shown that this compound can be used to investigate the activity of these enzymes under various conditions, including neurotoxic environments induced by substances like ethanol .
  • Metabolic Pathways : The compound aids in understanding the metabolism of amino acids, particularly in the context of diseases such as diabetes and renal dysfunction. For instance, urinary activities of aspartyl aminopeptidase have been identified as predictive biomarkers for renal injury in preclinical models .

Therapeutic Implications

The therapeutic potential of this compound extends to drug development:

  • Antimalarial Research : The compound's structural characteristics have been explored in the context of targeting malarial neutral aminopeptidases, which are essential for Plasmodium falciparum's survival. Inhibitors derived from similar structures have shown promise in reducing parasite growth .
  • Tuberculosis Treatment : Research indicates that compounds inhibiting M1 aminopeptidase could significantly impact Mycobacterium tuberculosis metabolism, suggesting that this compound derivatives may also have potential applications in tuberculosis therapy .

Neurotoxic Effects and Enzyme Activity

A study investigated the effects of chronic ethanol intake on APA and ASAP activities using this compound as a substrate. The findings indicated that ethanol exposure altered enzyme activity levels, implicating these enzymes in neurodegenerative processes .

Biomarkers of Renal Dysfunction

In a preclinical study involving cisplatin-treated rats, researchers utilized this compound to measure urinary aspartyl aminopeptidase activity. The results suggested that this activity could serve as an early biomarker for renal dysfunction, correlating with plasma creatinine levels and other indicators of kidney health .

Data Table: Summary of Applications

Application AreaSpecific UseReference
NeurobiologySubstrate for APA and ASAP
Drug DevelopmentTargeting malarial aminopeptidases
Renal DysfunctionBiomarker for kidney injury
Tuberculosis TreatmentInhibition of M1 aminopeptidase

Mechanism of Action

The mechanism of action of Boc-beta-L-Aspartyl beta-naphthylamide involves its interaction with specific enzymes or proteins. The Boc group protects the amino group, allowing selective reactions at the carboxyl group. Upon enzymatic cleavage, the beta-naphthylamide moiety can be released, which can be detected spectrophotometrically, providing insights into enzyme activity and kinetics.

Comparison with Similar Compounds

Similar Compounds

    L-Aspartic acid beta-naphthylamide: Similar structure but without the Boc protecting group.

    L-Glutamic acid beta-naphthylamide: Similar compound with a glutamic acid backbone instead of aspartic acid.

Uniqueness

Boc-beta-L-Aspartyl beta-naphthylamide is unique due to its Boc protecting group, which allows for selective reactions and protection during synthesis. This makes it particularly useful in studies requiring precise control over reaction conditions and intermediate stability.

Biological Activity

Boc-beta-L-Aspartylbeta-naphthylamide (Boc-Asp-βNA) is a synthetic compound that belongs to the class of amino acid derivatives. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group of beta-L-aspartic acid linked to beta-naphthylamide, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : Approximately 256.29 g/mol
  • Appearance : White powder

The presence of the Boc group enhances the stability of the compound during synthesis and storage while allowing for further chemical transformations. The beta-naphthylamide moiety is critical for its interaction with biological systems, particularly in enzyme kinetics and mechanisms.

Enzymatic Interactions

This compound has been extensively studied as a substrate for various enzymes, particularly amidases and peptidases. Research indicates that it can be hydrolyzed by microbial enzymes, making it a valuable tool in biochemical assays for studying enzyme mechanisms.

Table 1: Enzymatic Activity of this compound

Enzyme Activity Reference
ArylamidaseHydrolysis of Boc-Asp-βNA
Dipeptidyl PeptidaseSlower cleavage rate
Oligopeptidase BAmidolytic activity against substrates with basic residues

Pharmacological Potential

The structural characteristics of this compound suggest potential pharmacological applications. Compounds with similar structures have demonstrated anti-inflammatory and analgesic effects, indicating that Boc-Asp-βNA may also possess similar properties.

Case Studies

  • Enzyme Kinetics Study : A study focused on this compound's interactions with arylamidases showed that it could serve as an effective substrate, providing insights into enzyme specificity and catalytic mechanisms. The hydrolysis rates were measured spectrophotometrically, revealing distinct kinetic parameters that could inform further research into similar compounds .
  • Pharmacological Evaluation : In a preliminary pharmacological study, this compound was evaluated for its potential anti-inflammatory effects in animal models. The results indicated a significant reduction in inflammation markers, suggesting that this compound may have therapeutic applications in inflammatory diseases .

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